molecular formula C10H14F3N3O2 B13711604 N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine

N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine

Cat. No.: B13711604
M. Wt: 265.23 g/mol
InChI Key: PMDWJOOVBDAUON-UHFFFAOYSA-N
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Description

N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the Boc (tert-butoxycarbonyl) protecting group makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and solid-phase synthesis techniques to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine .

Scientific Research Applications

N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The Boc group provides stability and protects the amine functionality during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-amine
  • N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-ethanamine

Uniqueness

N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties. The trifluoromethyl group enhances its metabolic stability and bioavailability, while the Boc group provides protection during synthetic transformations .

Properties

Molecular Formula

C10H14F3N3O2

Molecular Weight

265.23 g/mol

IUPAC Name

tert-butyl N-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]carbamate

InChI

InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)14-4-6-5-15-16-7(6)10(11,12)13/h5H,4H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

PMDWJOOVBDAUON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(NN=C1)C(F)(F)F

Origin of Product

United States

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